

Synthesis of 2-Methyl-3-nitroanisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

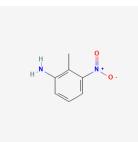
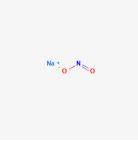
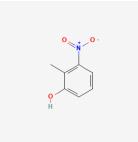
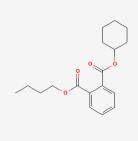
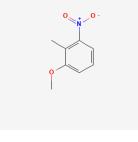
Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract






This document provides a comprehensive guide to the laboratory synthesis of **2-Methyl-3-nitroanisole**, a valuable intermediate in organic synthesis. The procedure outlines a two-step synthetic pathway commencing with the diazotization of 2-methyl-3-nitroaniline to produce the key intermediate, 2-Methyl-3-nitrophenol. This is followed by the methylation of the phenolic hydroxyl group via a Williamson ether synthesis to yield the final product. This protocol includes detailed experimental procedures, tables of reactants and products with their physicochemical properties, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

2-Methyl-3-nitroanisole is an aromatic compound of interest in the development of novel pharmaceuticals and other specialized chemical entities. Its synthesis requires a strategic approach to introduce the desired functional groups onto the benzene ring with correct regioselectivity. The presented two-step method is a reliable route for the preparation of this compound on a laboratory scale. The initial diazotization reaction converts a primary aromatic amine to a diazonium salt, which is subsequently hydrolyzed to a phenol. The subsequent Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products

Compound Name	Structure	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	CAS Number
2-Methyl-3-nitroaniline		C ₇ H ₈ N ₂ O ₂	152.15[1] [2]	88-90	305	603-83-8[1] [2]
Sodium Nitrite		NaNO ₂	69.00	271	320 (decomposes)	7632-00-0
Sulfuric Acid		H ₂ SO ₄	98.08	10	337	7664-93-9
2-Methyl-3-nitrophenol		C ₇ H ₇ NO ₃	153.14[3] [4]	146-148[3]	-	5460-31-1[3][4]
Dimethyl Sulfate		C ₂ H ₆ O ₄ S	126.13	-3	188	77-78-1
Sodium Hydroxide		NaOH	40.00	318	1388	1310-73-2
2-Methyl-3-nitroanisole		C ₈ H ₉ NO ₃	167.16[5]	54-56	260.9[6]	4837-88-1[5]

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol

This procedure is adapted from the well-established method for the diazotization of m-nitroaniline.[\[7\]](#)

Materials:

- 2-Methyl-3-nitroaniline (1.0 eq)
- Concentrated Sulfuric Acid (approx. 3.5 eq)
- Sodium Nitrite (1.05 eq)
- Distilled Water
- Ice
- 5 L round-bottom flask
- Large beaker
- Separatory funnel
- Mechanical stirrer
- Heating mantle
- Büchner funnel and flask

Procedure:

- Preparation of the Amine Salt: In a large beaker, carefully add concentrated sulfuric acid to a portion of distilled water, and cool the mixture in an ice bath. With continuous stirring, slowly add 2-methyl-3-nitroaniline to the cold acid solution to form the corresponding sulfate salt. Add a significant amount of crushed ice to the mixture to maintain a temperature between 0-5 °C.
- Diazotization: Prepare a solution of sodium nitrite in cold distilled water. Slowly add the sodium nitrite solution to the cold, stirred amine salt suspension. The addition should be

controlled to keep the temperature below 5 °C.[8] The completion of the diazotization can be checked with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

- Hydrolysis of the Diazonium Salt: In a 5 L round-bottom flask, prepare a boiling solution of dilute sulfuric acid. Heat this solution to a vigorous boil.
- Slowly and cautiously add the cold diazonium salt solution from the separatory funnel into the boiling sulfuric acid solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming.
- After the addition is complete, continue to boil the mixture for a few minutes to ensure complete hydrolysis.
- Isolation and Purification: Pour the hot reaction mixture into a large beaker surrounded by running cold water and stir vigorously to induce crystallization.
- Once cooled, collect the crude 2-Methyl-3-nitrophenol by vacuum filtration using a Büchner funnel.
- Wash the solid with several portions of ice-cold water.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by steam distillation.[9]

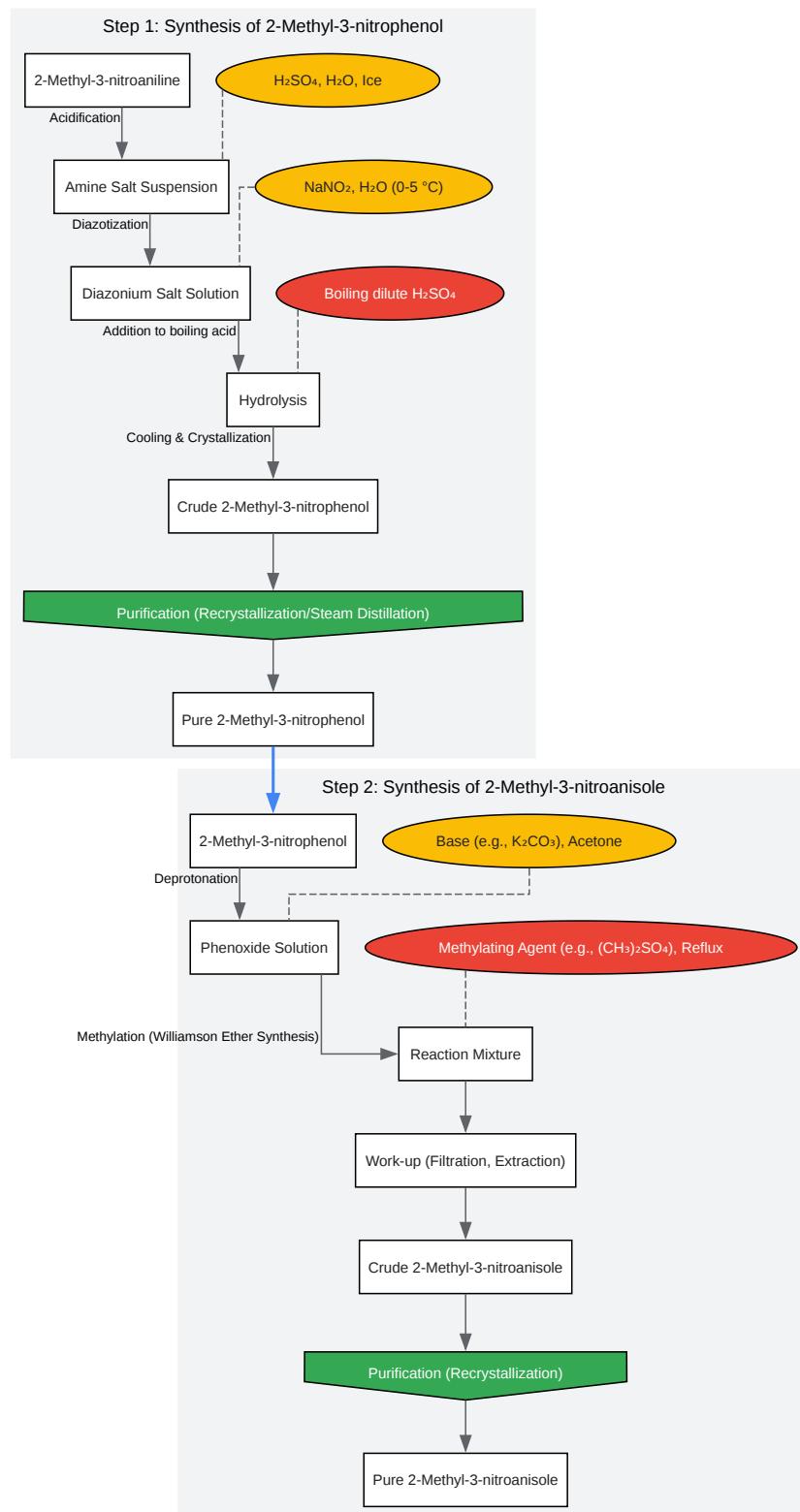
Step 2: Synthesis of 2-Methyl-3-nitroanisole (Williamson Ether Synthesis)

This protocol is a general procedure for the methylation of phenols.[10][11][12]

Materials:

- 2-Methyl-3-nitrophenol (1.0 eq)
- Dimethyl Sulfate (or Methyl Iodide) (1.1-1.5 eq)
- Sodium Hydroxide (or Potassium Carbonate) (1.1-1.5 eq)

- Acetone (or other suitable aprotic solvent)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator


Procedure:

- Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-3-nitrophenol in a suitable solvent such as acetone.
- Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenol and form the corresponding phenoxide.
- Methylation: To the stirred suspension, add dimethyl sulfate (or methyl iodide) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine in a separatory funnel.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-Methyl-3-nitroanisole**.

- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a solid.

Mandatory Visualization

Workflow for the Synthesis of 2-Methyl-3-nitroanisole

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-nitroaniline [webbook.nist.gov]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. 2-Methyl-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-nitroanisole - Benzene Compounds - Crysdot [crysdotllc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of 2-Methyl-3-nitroanisole: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293961#experimental-procedure-for-the-synthesis-of-2-methyl-3-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com